Indomethacin-d4 is a deuterated form of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The "d4" designation indicates that four hydrogen atoms in the indomethacin molecule have been replaced with deuterium, a heavier isotope of hydrogen. This modification is primarily utilized for analytical purposes, allowing for precise quantification in biological samples through techniques such as gas chromatography and liquid chromatography-mass spectrometry.
Indomethacin was first approved by the Food and Drug Administration in 1985 and is classified as a non-steroidal anti-inflammatory drug. It primarily acts by inhibiting cyclooxygenases, enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. Indomethacin-d4 serves as an internal standard in analytical chemistry to improve the accuracy of indomethacin quantification in various biological matrices.
The synthesis of indomethacin-d4 involves the selective deuteration of indomethacin. This can be achieved through various methods, including:
The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product.
Indomethacin-d4 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
Indomethacin-d4 functions by blocking the active site of cyclooxygenase enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins. This inhibition results in decreased inflammation, pain relief, and reduced fever. The mechanism is similar to that of other NSAIDs but may exhibit slight differences in efficacy or duration due to isotopic substitution.
The presence of deuterium can enhance the stability of certain chemical bonds, potentially affecting reaction rates during metabolism or analytical processes.
Indomethacin-d4 is primarily used in pharmacokinetic studies as an internal standard for quantifying indomethacin levels in biological fluids such as plasma, urine, or tissue samples. Its application includes:
Indomethacin-d4 (C₁₉H₁₂D₄ClNO₄; CAS 87377-08-0) is a deuterated analog of the nonsteroidal anti-inflammatory drug indomethacin. The deuterium atoms are specifically incorporated at the ortho positions of the chlorobenzoyl ring, replacing all four hydrogen atoms (H-2', H-3', H-5', H-6') to yield a tetradeuterated structure (Fig. 1). This selective labeling minimizes alterations to the molecule’s steric and electronic properties while enabling precise tracking in experimental systems. The isotopic substitution pattern is confirmed by mass spectrometry, which shows a characteristic +4 Da shift in the molecular ion peak (m/z 361.81) compared to unlabeled indomethacin (m/z 357.79) [3] [4]. Nuclear magnetic resonance (NMR) studies further validate the absence of proton signals at 7.49–7.53 ppm (corresponding to the chlorobenzoyl ring protons) in ¹H-NMR spectra, replaced by deuterium-coupled signatures [5].
Indomethacin-d4 shares core physicochemical properties with its protiated counterpart but exhibits distinct isotopic characteristics critical for analytical applications. Its molecular weight is 361.81 g/mol, with the empirical formula C₁₉H₁₂D₄ClNO₄ (Table 1). The compound typically presents as a white to light-yellow crystalline solid under standard storage conditions [3] [4].
Stability studies indicate that deuterium substitution minimally affects thermal behavior but may alter solid-state packing. Amorphous forms of indomethacin (including deuterated variants) demonstrate hygroscopicity, with absorbed water acting as a plasticizer to reduce the glass transition temperature (Tg). This accelerates recrystallization under high humidity, necessitating anhydrous storage for long-term stability [5]. Crystalline deuterated indomethacin (α-polymorph) shows higher density and distinct isomer composition (Z/E mixtures) compared to the γ-form of unlabeled indomethacin [5].
Property | Value | |
---|---|---|
Molecular Formula | C₁₉H₁₂D₄ClNO₄ | |
Molecular Weight | 361.81 g/mol | |
CAS Number | 87377-08-0 | |
Deuterium Positions | Chlorobenzoyl ring (ortho) | |
Appearance | White to light-yellow solid | |
Storage Stability | -20°C (desiccated) | [3] [4] [5] |
Synthetic routes to indomethacin-d4 leverage isotope incorporation at early stages to maximize yield and isotopic purity. A patented methodology (CN110981781A) employs a multi-step sequence starting from deuterated precursors:
Alternative routes include oxidative coupling of deuterated p-chlorobenzoic acid with 5-methoxy-2-methylindole using MnO₂ or iodine oxidants. Yields range from 65–85%, with isotopic purity >98% confirmed by mass spectrometry [2] [3]. Critical parameters include:
Step | Reagents/Conditions | Purpose | Yield | |
---|---|---|---|---|
Aroylation | p-ClC₆D₄COCl, AlCl₃, CH₂Cl₂, 0°C | Attach deuterated benzoyl group | 80% | |
Deprotonation | LDA, THF, -78°C | Generate indole carbanion | - | |
Alkylation | BrCH₂CO₂Et, THF, -78°C to 25°C | Introduce acetic acid side chain | 75% | |
Hydrolysis | NaOH, H₂O/EtOH, 60°C | Convert ester to carboxylic acid | 95% | [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7